

An In-depth Technical Guide to 2-[4-(Propoxymethyl)cyclohexyl]acetic acid

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Compound of Interest

Compound Name: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid

Cat. No.: B1381840

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis of **2-[4-(propoxymethyl)cyclohexyl]acetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public data on this specific compound, some information is extrapolated from closely related analogs.

Molecular Structure and Identification

2-[4-(Propoxymethyl)cyclohexyl]acetic acid is a carboxylic acid derivative characterized by a cyclohexane ring substituted with an acetic acid moiety and a propoxymethyl group.

Table 1: Compound Identification

Identifier	Value	Citation
IUPAC Name	2-[4-(propoxymethyl)cyclohexyl]acetic acid	[1]
CAS Number	1803587-97-4	[1]
Molecular Formula	C ₁₂ H ₂₂ O ₃	[1]
Molecular Weight	214.30 g/mol	[1]
Canonical SMILES	<chem>C(CC)OCC1CCC(CC1)CC(=O)O</chem>	[1]
InChIKey	ONYUJEIQLQDXRF-UHFFFAOYSA-N	[1]
Synonyms	SCHEMBL17592366, ZINC238854621	[1]

Physicochemical Properties

Experimental data for the physicochemical properties of **2-[4-(propoxymethyl)cyclohexyl]acetic acid** are not readily available in the public domain. The following table includes data for the closely related analog, cyclohexylacetic acid, to provide an estimate.

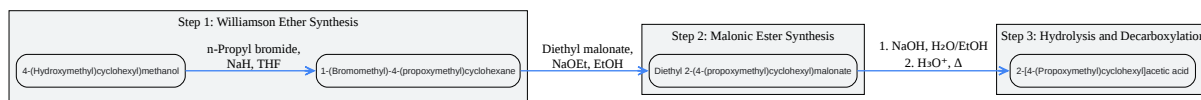
Table 2: Physicochemical Properties

Property	Value	Remarks	Citation
Melting Point	28 - 33 °C	Data for cyclohexylacetic acid	[2]
Boiling Point	242 - 243 °C	Data for cyclohexylacetic acid at 760 mmHg	[2]
Solubility	Insoluble in water	Data for cyclohexylacetic acid	[2]
LogP	2.85	Data for cyclohexylacetic acid	[2]
Hydrogen Bond Donors	1	---	[1]
Hydrogen Bond Acceptors	3	---	[1]

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **2-[4-(propoxymethyl)cyclohexyl]acetic acid** is not publicly documented. However, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential two-step synthesis is proposed, starting from 4-(hydroxymethyl)cyclohexylmethanol.

Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **2-[4-(propoxymethyl)cyclohexyl]acetic acid**.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Bromomethyl)-4-(propoxymethyl)cyclohexane

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
- **Addition of Alcohol:** Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (4-(hydroxymethyl)cyclohexyl)methanol (1.0 eq.) in anhydrous THF via the dropping funnel.
- **Alkylation:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, add n-propyl bromide (1.1 eq.) dropwise.
- **Reaction Completion and Workup:** Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and cautiously quench the excess NaH with water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield 1-(bromomethyl)-4-(propoxymethyl)cyclohexane.

Step 2: Malonic Ester Synthesis of Diethyl 2-(4-(propoxymethyl)cyclohexyl)malonate

- **Reaction Setup:** In a separate flask, prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium (1.1 eq.) in absolute ethanol.
- **Formation of Enolate:** To this solution, add diethyl malonate (1.2 eq.) dropwise at room temperature.
- **Alkylation:** Add the previously synthesized 1-(bromomethyl)-4-(propoxymethyl)cyclohexane (1.0 eq.) to the reaction mixture.

- **Reaction Completion and Workup:** Heat the mixture to reflux until TLC indicates the disappearance of the starting bromide. Cool the reaction, neutralize with a dilute acid, and remove the ethanol under reduced pressure. Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- **Purification:** Purify the resulting diethyl 2-(4-(propoxymethyl)cyclohexyl)malonate by vacuum distillation or column chromatography.

Step 3: Hydrolysis and Decarboxylation to **2-[4-(Propoxymethyl)cyclohexyl]acetic acid**

- **Hydrolysis:** Dissolve the purified malonic ester derivative in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 2.5 eq.).
- **Reaction Completion:** Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
- **Acidification and Decarboxylation:** Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid (HCl) to a pH of 1-2. Heat the acidic solution to reflux to effect decarboxylation.
- **Product Isolation:** Cool the mixture, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, **2-[4-(propoxymethyl)cyclohexyl]acetic acid**.
- **Purification:** Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Actual spectroscopic data for **2-[4-(propoxymethyl)cyclohexyl]acetic acid** is not publicly available. The following are predicted key signals based on the molecular structure.

Table 3: Predicted Spectroscopic Data

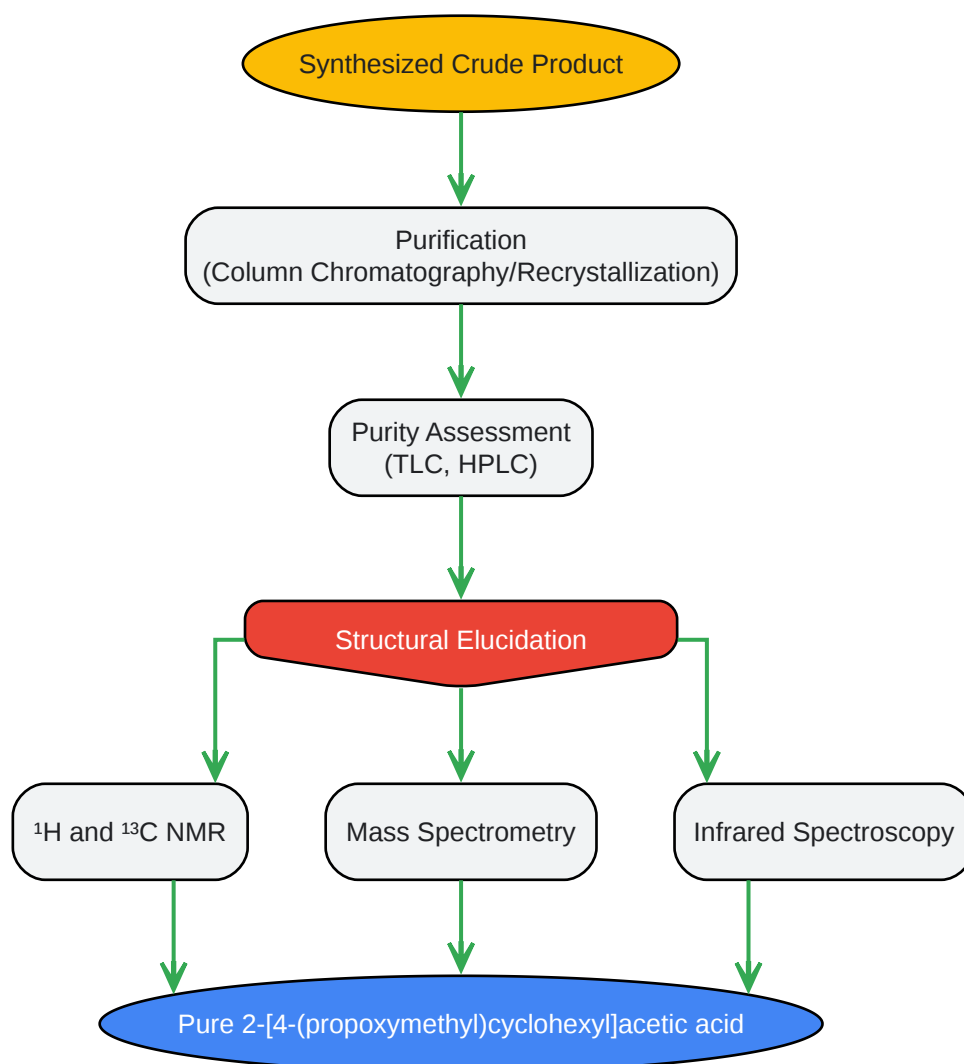
Spectrum	Predicted Key Signals
^1H NMR	δ ~10-12 ppm (singlet, 1H, -COOH), δ ~3.3-3.5 ppm (triplet, 2H, -O-CH ₂ -CH ₂ -CH ₃), δ ~3.2-3.4 ppm (doublet, 2H, -CH ₂ -O-), δ ~2.2 ppm (doublet, 2H, -CH ₂ -COOH), δ ~0.8-2.0 ppm (multiplets, protons of cyclohexane ring and -CH ₂ -CH ₃), δ ~0.9 ppm (triplet, 3H, -CH ₂ -CH ₃).
^{13}C NMR	δ ~175-180 ppm (-COOH), δ ~70-75 ppm (-O-CH ₂ -), δ ~40-45 ppm (-CH ₂ -COOH), δ ~25-40 ppm (cyclohexane carbons), δ ~22 ppm (-CH ₂ -CH ₃), δ ~10 ppm (-CH ₃).
IR (cm ⁻¹)	~2500-3300 (broad, O-H stretch of carboxylic acid), ~2930, 2850 (C-H stretch), ~1710 (C=O stretch of carboxylic acid), ~1100 (C-O stretch of ether).
Mass Spec (EI)	Predicted M ⁺ at m/z 214. Fragments corresponding to the loss of -COOH (m/z 169), and cleavage of the propoxy group.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of **2-[4-(propoxymethyl)cyclohexyl]acetic acid** or its involvement in any signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the synthesized **2-[4-(propoxymethyl)cyclohexyl]acetic acid**.



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Caption: Workflow for the purification and characterization of the target compound.

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References

- 1. 2-[4-(Propoxymethyl)cyclohexyl]acetic acid (CAS No. 1803587-97-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. cyclohexyl acetic acid, 5292-21-7 [thegoodscentcompany.com]
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